4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine is a chemical compound with the CAS Number: 2230802-77-2 . It has a molecular weight of 167.6 and its IUPAC Name is this compound . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H6ClN3/c1-5-4-11-6(2-3-9-11)7(8)10-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 167.6 .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Methylpyrazolo[1,5-a]pyrazine-4-carboxylates : Researchers synthesized methylpyrazolo[1,5-a]pyrazine-4-carboxylates using palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. They further converted these to amidoximes and amidines, which were used to create new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2020).
Creation of 4-Hydrazinylpyrazolo[1,5-a]pyrazines : This study involved reacting 4-chloropyrazolo[1,5-a]pyrazines with hydrazine hydrate to produce 4-hydrazinylpyrazolo[1,5-a]pyrazines. These were then combined with various compounds to form derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings, as well as 4-(1-pyrazolyl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2018).
Facilitating Synthetic Scaffolds
- Facile One Pot Synthesis of Triazolo[4,3-a]pyrazines : This research describes a simple method to synthesize 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives. The chloro group on pyrazine was key to accessing new synthetic scaffolds through palladium-catalyzed Suzuki–Miyaura and Sonogashira cross-coupling reactions (Mal et al., 2015).
Bioactive Compound Synthesis
Novel Selenolopyrazolopyrazine Compounds : Researchers synthesized a series of selenolopyrazolopyrazine compounds, starting from chloro pyrazolo[3,4-b]pyrazine carbonitrile. These compounds showed promise as anticancer and antimicrobial agents (Zaki et al., 2020).
Pyrazine-Based DNA Binders : A study focused on chlorohydrazinopyrazine, a derivative of pyrazine, for its interaction with DNA. The compound showed high affinity to DNA and did not exhibit toxicity toward human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Properties
IUPAC Name |
4-chloro-6-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-11-6(2-3-9-11)7(8)10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWQLNVIKYEDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC=N2)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230802-77-2 |
Source
|
Record name | 4-chloro-6-methylpyrazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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